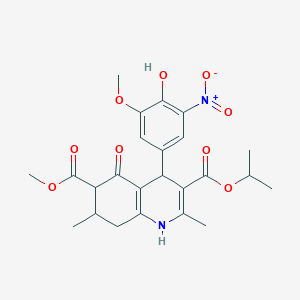
1-Cyclopentyl-3-(2-methyl-4-nitrophenyl)thiourea
Overview
Description
1-Cyclopentyl-3-(2-methyl-4-nitrophenyl)thiourea is an organic compound with the molecular formula C13H17N3O2S. It is a thiourea derivative, characterized by the presence of a cyclopentyl group and a nitrophenyl group attached to the thiourea moiety. Thiourea derivatives are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopentyl-3-(2-methyl-4-nitrophenyl)thiourea typically involves the reaction of cyclopentyl isothiocyanate with 2-methyl-4-nitroaniline. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentyl-3-(2-methyl-4-nitrophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base such as triethylamine.
Major Products Formed
Reduction: 1-Cyclopentyl-3-(2-methyl-4-aminophenyl)thiourea.
Substitution: Various N-substituted thiourea derivatives depending on the electrophile used.
Scientific Research Applications
1-Cyclopentyl-3-(2-methyl-4-nitrophenyl)thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(2-methyl-4-nitrophenyl)thiourea involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-3-(2-methylphenyl)thiourea: Lacks the nitro group, which may result in different biological activities.
1-Cyclopentyl-3-(4-nitrophenyl)thiourea: Similar structure but with the nitro group in a different position, affecting its reactivity and biological properties.
Uniqueness
1-Cyclopentyl-3-(2-methyl-4-nitrophenyl)thiourea is unique due to the presence of both the cyclopentyl and nitrophenyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
1-cyclopentyl-3-(2-methyl-4-nitrophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9-8-11(16(17)18)6-7-12(9)15-13(19)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,14,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBMQGGUUSCPKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-1,3-benzodioxol-5-yl-2-[2-(1,3-benzothiazol-2-ylthio)propanoyl]hydrazinecarboxamide](/img/structure/B4124760.png)
![methyl 2-[({[5-(aminocarbonyl)-1-methyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4124762.png)

![1-(2-Methoxy-4-nitrophenyl)-3-[1-(4-methylphenyl)ethyl]thiourea](/img/structure/B4124783.png)
![N-(2,3-dimethylphenyl)-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B4124788.png)

![N-(3-{[(3-chloro-4-methylphenyl)carbamoyl]amino}phenyl)acetamide](/img/structure/B4124797.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4124811.png)
![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4124817.png)
![ethyl 4-[({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4124824.png)


![N-(4-methoxyphenyl)-2-oxo-1-oxaspiro[4.4]nonane-4-carboxamide](/img/structure/B4124849.png)
![N-2-pyrimidinyl-4-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4124850.png)
